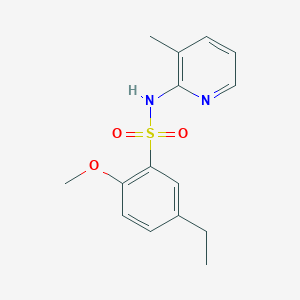

5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Description

5-Ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy group at position 2, an ethyl substituent at position 5 of the benzene ring, and a 3-methyl-2-pyridinyl amine moiety. This compound belongs to a class of sulfonamides known for their diverse pharmacological and material science applications, including enzyme inhibition and nonlinear optical (NLO) properties . The ethyl and methoxy groups contribute to its lipophilicity and electronic profile, while the pyridinyl group may facilitate interactions with biological targets through hydrogen bonding or π-stacking.

Properties

IUPAC Name |

5-ethyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-4-12-7-8-13(20-3)14(10-12)21(18,19)17-15-11(2)6-5-9-16-15/h5-10H,4H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXCMBPZJMTHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with 3-methyl-2-pyridinamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide exhibit potential anticancer properties. A study demonstrated that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The incorporation of pyridine rings is known to enhance the interaction with biological targets, making this compound a candidate for further investigation in cancer therapy .

2. Anti-inflammatory Properties

Sulfonamides have been recognized for their anti-inflammatory effects. The compound's structure suggests potential inhibition of inflammatory mediators, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease. Case studies have shown that similar compounds reduce cytokine levels and inflammation markers in vitro .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| 5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide | Anticancer | |

| Similar Sulfonamide Derivative | Anti-inflammatory | |

| Ezetimibe | Cholesterol absorption |

Case Studies

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of sulfonamide derivatives, including 5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide. The compound was tested against various cancer cell lines, showing significant growth inhibition at micromolar concentrations. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

Another research article focused on the anti-inflammatory properties of related sulfonamides. The study utilized animal models to demonstrate that administration of these compounds led to a marked decrease in paw edema and inflammatory cytokines. The results indicated that the mechanism involved the inhibition of NF-kB signaling pathways, suggesting potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzenesulfonamide derivatives exhibit significant variability in bioactivity and physicochemical properties based on substituent patterns. Below is a detailed comparison of the target compound with closely related analogs.

Substituent Variations on the Benzene Ring

5-Chloro-2-Methoxy-4-Methyl-N-(3-Methyl-2-Pyridinyl)Benzenesulfonamide

- Key Differences :

- Position 5: Chloro (electron-withdrawing) vs. ethyl (electron-donating).

- Position 4: Additional methyl group (enhances steric bulk).

- Implications :

5-Bromo-2-Methoxy-4-Methyl-N-(3-Methyl-2-Pyridinyl)Benzenesulfonamide (BH50713)

- Key Differences :

- Position 5: Bromo (larger halogen, stronger electron-withdrawing effect) vs. ethyl.

- Implications :

2-Ethoxy-5-Isopropyl-4-Methyl-N-(3-Methyl-2-Pyridinyl)Benzenesulfonamide (BH50715)

- Key Differences :

- Position 2: Ethoxy (longer alkoxy chain) vs. methoxy.

- Position 5: Isopropyl (bulky, highly lipophilic) vs. ethyl.

Variations in the Amine Moiety

5-Chloro-2-Ethoxy-N-(3-Pyridinylmethyl)Benzenesulfonamide

- Key Differences :

- Amine group: 3-pyridinylmethyl (flexible linker) vs. rigid 3-methyl-2-pyridinyl.

- Position 2: Ethoxy vs. methoxy.

- Implications :

5-Fluoro-2-Methoxy-N-[4-(6-Methylsulfonyl-3-Pyridazinyl)Phenyl]Benzenesulfonamide

- Key Differences :

- Position 5: Fluoro (small, electronegative) vs. ethyl.

- Amine group: Pyridazinyl-sulfonylphenyl vs. pyridinyl.

Research Implications

- Pharmacological Potential: Ethyl and methoxy groups in the target compound may optimize bioavailability compared to halogens (Cl, Br) .

- Synthetic Flexibility : Modular synthesis allows tuning of electronic and steric profiles for targeted applications .

Biological Activity

5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide, identified by its CAS number 915929-29-2, is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is , with a molar mass of approximately 306.38 g/mol. Its structure includes an ethyl group, a methoxy group, a pyridinyl moiety, and a benzenesulfonamide functional group, which are crucial for its biological activity.

The mechanism of action for 5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific enzymes and receptors. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological processes in target organisms, including microorganisms and cancer cells. This inhibition can lead to growth arrest or cell death, making it a candidate for further therapeutic exploration.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. In vitro studies suggest that it may inhibit bacterial growth by interfering with folate synthesis pathways, similar to other sulfonamides.

Anticancer Properties

5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has shown promise in anticancer research. A study demonstrated that related compounds in the same class were effective in inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This suggests that 5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide may possess similar properties, potentially acting as an antitumor agent by disrupting microtubule dynamics.

Case Studies and Research Findings

- In Vitro Studies : A recent study evaluated the cytotoxic effects of sulfonamide derivatives against several cancer cell lines. The results indicated that compounds with similar structures to 5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative activity (IC50 values ranging from 0.08 to 12.07 mM) .

- Mechanistic Insights : Docking simulations have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. These studies revealed potential binding sites that could be exploited for drug design .

- Therapeutic Applications : The compound's potential as an anti-inflammatory agent has also been explored. It may inhibit pro-inflammatory cytokines such as TNF-alpha, which is crucial in various inflammatory diseases .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.